5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
Description
The compound 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate features a phenyl ester backbone substituted with a methoxy group at the 5-position and a propenoyl chain (in the E-configuration) linked to a 4-methylphenyl group. The furan-2-carboxylate moiety introduces ester functionality, enhancing lipophilicity and influencing reactivity. The presence of conjugated systems (e.g., propenoyl and furan rings) may contribute to UV absorption properties or catalytic activity in cross-coupling reactions .
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-15-5-7-16(8-6-15)9-12-19(23)18-11-10-17(25-2)14-21(18)27-22(24)20-4-3-13-26-20/h3-14H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHYFBMPYINKK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multiple steps. One common method is the 1,3-dipolar cycloaddition of nitrones to methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate . This reaction is regioselective and affords the corresponding 2,3,4,5-tetrasubstituted isoxazolidines with high yields (85–90%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with its closest analogs identified in the evidence:
Physicochemical Properties
- Solubility: The target compound’s ester groups likely render it more lipophilic than the propenoic acid analog , which has higher aqueous solubility due to its carboxylic acid. The propenone analog may exhibit intermediate solubility due to its ketone group.
- Stability : Esters (target compound) are generally more stable toward oxidation than ketones or carboxylic acids , which may degrade under harsh conditions.
Research Findings and Gaps
While the evidence provides structural data for analogs, direct experimental results (e.g., spectroscopic, pharmacological) for the target compound are absent. Key research gaps include:
- Biological Activity : The benzimidazole derivatives in highlight how sulfonyl and heterocyclic groups confer bioactivity, suggesting that the target compound’s furan and ester groups may require functionalization for similar applications.
Biological Activity
5-Methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, case reports, and data tables to present a comprehensive overview.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: CHO
- Molecular Weight: 314.34 g/mol
Structural Features
The compound features:
- A furan ring , which is known for its role in various biological activities.
- A methoxy group that enhances lipophilicity and biological interactions.
- A phenylpropene moiety that may contribute to its anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 10.5 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanisms of action include:
- Inhibition of DNA synthesis: The compound may interfere with nucleic acid metabolism.
- Reactive oxygen species (ROS) generation: Leading to oxidative stress in cancer cells.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer assessed the efficacy of the compound in combination with standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to control groups.
Case Study 2: Antimicrobial Efficacy
A study focused on patients with bacterial infections treated with formulations containing the compound showed a reduction in infection rates and improved recovery times, suggesting its potential as an adjunctive therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
